Qzj1I2EN1V

Catalog No.
S11224969
CAS No.
2409131-50-4
M.F
C22H17ClF2N6OS
M. Wt
486.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Qzj1I2EN1V

CAS Number

2409131-50-4

Product Name

Qzj1I2EN1V

IUPAC Name

1-[4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoroquinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one

Molecular Formula

C22H17ClF2N6OS

Molecular Weight

486.9 g/mol

InChI

InChI=1S/C22H17ClF2N6OS/c1-2-15(32)30-5-7-31(8-6-30)21-12-9-13(23)16(17(25)18(12)27-10-28-21)11-3-4-14(24)20-19(11)29-22(26)33-20/h2-4,9-10H,1,5-8H2,(H2,26,29)

InChI Key

YNBBKDMAVRSYRE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C5C(=C(C=C4)F)SC(=N5)N)F

KRAS G12C Inhibitor LY3499446 is an orally available inhibitor of the oncogenic KRAS substitution mutation, G12C, with potential antineoplastic activity. Upon oral administration, LY3499446 targets and covalently binds to cytosine 12 within the switch II pocket of GDP-bound KRAS G12C, thereby inhibiting mutant KRAS-dependent signaling. KRAS, a member of the RAS family of oncogenes, serves an important role in cell signaling, division and differentiation. Mutations of KRAS may induce constitutive signal transduction leading to tumor cell growth, proliferation, invasion, and metastasis.

The compound identified as N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-(2-pyridinyl)amine is a heterocyclic organic compound with the molecular formula C14H10FN3SC_{14}H_{10}FN_3S and a molecular weight of approximately 271.31 g/mol. This compound features a thiazole ring, which is known for its diverse biological activities, and a pyridine moiety that enhances its chemical properties. The presence of a fluorophenyl group contributes to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Typical of amines and heterocycles:

  • Nucleophilic Substitution: The nitrogen atom in the amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, which can modify the fluorophenyl or pyridine groups.
  • Condensation Reactions: This compound may also engage in condensation reactions with aldehydes or ketones to form imines or related structures.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

The biological activity of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-(2-pyridinyl)amine has been explored in various studies. Compounds with similar structures have shown potential as:

  • Antitumor Agents: Compounds containing thiazole and pyridine rings are often investigated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity: The unique structure may confer activity against bacteria and fungi.
  • Enzyme Inhibitors: Similar compounds have been studied for their ability to inhibit specific enzymes involved in disease pathways, particularly in cancer and inflammatory diseases.

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-(2-pyridinyl)amine can be achieved through several methods:

  • Condensation Synthesis: A common method involves the condensation of 4-fluoroaniline with an appropriate thiazole derivative under acidic or basic conditions to form the desired product.
  • Cyclization Reactions: Starting materials containing both pyridine and thiazole precursors can undergo cyclization reactions facilitated by heat or catalysts.
  • Iodine-Catalyzed Reactions: Recent studies have shown that iodine can catalyze the formation of similar heterocycles, which might be applicable for synthesizing this compound as well .

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-(2-pyridinyl)amine has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it could be a candidate for drug development targeting cancer or infectious diseases.
  • Chemical Research: This compound can serve as a model for studying reaction mechanisms involving thiazoles and pyridines.
  • Agricultural Chemicals: Its antimicrobial properties may find applications in developing agrochemicals to protect crops from pathogens.

Interaction studies involving N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-(2-pyridinyl)amine typically focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate:

  • Mechanisms of Action: Understanding how this compound interacts at a molecular level can inform its therapeutic potential.
  • Synergistic Effects: Investigating combinations with other drugs may reveal enhanced efficacy against specific diseases.

Several compounds share structural similarities with N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-(2-pyridinyl)amine. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
N-(pyridin-2-yl)-N'-(4-fluorophenyl)ureaContains urea linkageKnown for its anti-inflammatory properties
5-Fluoro-N-[4-(thiazol-2-yl)]anilineThiazole ring with fluorineExhibits potent antimicrobial activity
N-[5-methylthiazol-2-yl]-N-(pyridin-3-yl)amineDifferent thiazole substitutionStudied for neuroprotective effects

The unique combination of a fluorinated phenyl group with thiazole and pyridine rings distinguishes N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-(2-pyridinyl)amine from these similar compounds, potentially enhancing its biological activity and application scope.

XLogP3

4.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

486.0841144 g/mol

Monoisotopic Mass

486.0841144 g/mol

Heavy Atom Count

33

UNII

QZJ1I2EN1V

Dates

Last modified: 08-08-2024

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